N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide is a chemical compound that belongs to the class of hydrazides, which are derivatives of hydrazine. This compound is characterized by the presence of a tert-butoxy group and a difluoroethyl substituent, making it an interesting subject for various chemical applications, particularly in pharmaceutical chemistry. The compound's unique structure allows it to participate in diverse chemical reactions, leading to potential uses in drug development and synthesis.
The synthesis and properties of N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide can be explored through various chemical literature and databases. Notably, its synthesis may involve starting materials like tert-butyl carbazate and difluoroethylating agents, which can be sourced from chemical suppliers such as Sigma-Aldrich and Tokyo Chemical Industry.
N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide can be classified under:
The synthesis of N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide typically involves the reaction of tert-butyl carbazate with a suitable difluoroethylating agent. Common methods include:
N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide has a complex molecular structure characterized by:
CC(C)(C)OC(=O)NNCC(F)(F)C
N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide can participate in various chemical reactions:
The mechanism of action for N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide primarily involves its ability to form covalent bonds with target molecules through nucleophilic attack facilitated by its hydrazine moiety.
N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide finds applications in:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0